2,3-dihydro-1H-1,2,4-triazole
Description
Historical Evolution of Research on 2,3-dihydro-1H-1,2,4-triazole and Related Triazole Systems
The study of triazole chemistry dates back to the late 19th century, with the first description of a carbon-nitrogen ring system named "triazole" attributed to Bladin in 1885. acs.org Early research primarily focused on the synthesis and characterization of the aromatic 1,2,4-triazole (B32235) ring. The development of synthetic methods, such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, and the Einhorn–Brunner reaction, the condensation of hydrazines with diacylamines, laid the groundwork for the broader exploration of the triazole family. scispace.comuni.lu
The investigation of partially saturated triazoles, including the this compound system (also known as Δ²-1,2,4-triazoline), followed the initial work on their aromatic parents. A significant advancement in the synthesis of these dihydro systems came with the development of cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, discovered in the mid-20th century, provided a powerful tool for the construction of five-membered heterocycles. nih.govyoutube.com Specifically, the reaction of nitrilimines with compounds containing C=N double bonds offered a direct route to the this compound ring.
Further synthetic exploration led to various methods for accessing substituted 2,3-dihydro-1H-1,2,4-triazoles. For instance, in 2017, the synthesis of a variety of 4,5-dihydro-1H-1,2,4-triazoles from different amidrazones was reported. frontiersin.org These methods often involve multi-step sequences, including the formation of intermediate thiosemicarbazides or other reactive species that subsequently cyclize to form the desired dihydrotriazole (B8588859) ring. The continuous development of synthetic methodologies has been crucial in making a wide range of this compound derivatives accessible for further study and application.
Significance of the this compound Scaffold in Advanced Materials and Catalysis
While the fully aromatic 1,2,4-triazole ring is well-established in materials science and catalysis, the partially saturated this compound scaffold is an emerging area of interest with unique potential. Its non-planar structure and specific electronic properties offer opportunities for the design of novel materials and catalysts.
In the realm of advanced materials , derivatives of dihydro-1,2,3-triazolo[4,5-d] nih.govchemicalbook.comnih.govtriazole have been investigated as precursors for high energy density materials (HEDMs). rsc.org The parent 1,4-dihydro- nih.govchemicalbook.comnih.govtriazolo[4,5-d] nih.govchemicalbook.comnih.govtriazole, for instance, is an energetic material itself and serves as a scaffold for creating more complex, structurally diverse compounds with potential applications in this field. rsc.org While this example is for a fused dihydrotriazole system, it highlights the potential of the dihydro-triazole core in energetic materials.
In the field of catalysis , the nitrogen-rich core of the this compound ring makes it a candidate for use as a ligand in coordination chemistry. Although less common than their aromatic counterparts, N-functionalized dihydrotriazoles can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of the resulting complexes. The development of synthetic routes to functionalized 2,3-dihydro-1H-1,2,4-triazoles is a key step towards exploring their full potential as ligands in catalysis. For example, the synthesis of fluorinated 1,2,4-triazole thione derivatives, which exist in tautomeric equilibrium with thiol forms, opens avenues for creating novel ligands. nih.gov
The following table summarizes some research findings related to the application of dihydrotriazole systems:
| Application Area | Dihydrotriazole System | Key Finding |
| High Energy Density Materials | 1,4-dihydro- nih.govchemicalbook.comnih.govtriazolo[4,5-d] nih.govchemicalbook.comnih.govtriazole | Serves as an energetic material and a scaffold for other HEDMs. rsc.org |
| Precursors for Fused Heterocycles | 2-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione | A building block for synthesizing more complex heterocyclic structures like Schiff bases and Mannich bases. nih.gov |
Fundamental Principles of Heterocyclic Chemistry Pertaining to this compound Reactivity and Structure
The chemical behavior of this compound is dictated by its unique structural and electronic properties, which differ significantly from its aromatic analog, 1,2,4-triazole.
Structure and Tautomerism:
The this compound ring is a five-membered heterocycle with the molecular formula C₂H₅N₃. nih.gov It contains one double bond, and its structure is non-planar due to the presence of a saturated carbon atom. Like its aromatic counterpart, this compound can exhibit tautomerism. The position of the hydrogen atom on the nitrogen atoms can vary, leading to different tautomeric forms. For instance, substituted 3-mercapto-1,2,4-triazoles, which can be considered derivatives of the dihydrotriazole core, exist in thione and thiol tautomeric forms, with the thione form generally being predominant. nih.gov The specific tautomer present can significantly influence the molecule's reactivity and its potential as a building block in synthesis.
Reactivity:
The reactivity of the this compound ring is characterized by several key features:
Nucleophilicity: The nitrogen atoms in the ring, particularly those not involved in the double bond, possess lone pairs of electrons and can act as nucleophiles. This allows for reactions such as alkylation and acylation at the nitrogen positions.
Cycloaddition Reactions: The C=N double bond within the ring can participate in cycloaddition reactions, serving as a dienophile. For example, derivatives of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, which contain a dihydrotriazole-like core, are known to undergo Diels-Alder reactions. acgpubs.org
Ring-Chain Tautomerism and Isomerism: Certain electron-deficient triazoles can undergo ring-chain isomerism, acting as latent diazo compounds. This reactivity has been exploited in rhodium-catalyzed transformations to generate azavinyl carbenes from 1,2,3-triazoles, which then participate in further reactions. nih.gov While this is an example from the 1,2,3-triazole family, it illustrates the potential for complex reactivity within triazole systems.
Formation of Fused Systems: The dihydrotriazole ring can serve as a precursor for the synthesis of fused heterocyclic systems. For example, 2-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione can be used to prepare a variety of Schiff bases and Mannich bases. nih.gov
The fundamental properties of the this compound scaffold, including its non-planar structure, potential for tautomerism, and diverse reactivity, make it a valuable and intriguing target for ongoing research in synthetic and applied chemistry.
Structure
3D Structure
Properties
CAS No. |
4671-07-2 |
|---|---|
Molecular Formula |
C2H5N3 |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
2,3-dihydro-1H-1,2,4-triazole |
InChI |
InChI=1S/C2H5N3/c1-3-2-5-4-1/h1,5H,2H2,(H,3,4) |
InChI Key |
JRLFRFTXXMZSND-UHFFFAOYSA-N |
SMILES |
C1NNC=N1 |
Canonical SMILES |
C1NNC=N1 |
Other CAS No. |
4671-07-2 |
Synonyms |
delta-(2)-1,2,4-triazoline |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h 1,2,4 Triazole and Its Derivatives
Classical and Conventional Approaches to 2,3-dihydro-1H-1,2,4-triazole Synthesis
The synthesis of 1,2,4-triazoles has a rich history, with several named reactions forming the bedrock of conventional approaches. These methods often involve the condensation of hydrazines or their derivatives with various carbonyl compounds.
One of the earliest methods is the Pellizzari Reaction , which involves the reaction of amides and acyl hydrazides to form 1,2,4-triazole (B32235) derivatives. scispace.com For instance, the reaction of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net Another foundational method is the Einhorn–Brunner Reaction , which describes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.comresearchgate.net An example is the reaction between N-formyl benzamide and phenyl hydrazine (B178648), which produces 1,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net
These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, and may result in a mixture of regioisomers, necessitating tedious purification steps.
Modern and Green Chemistry Syntheses of this compound Systems
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods for 1,2,4-triazoles. These modern approaches focus on reducing waste, minimizing energy consumption, and utilizing less hazardous materials. nih.gov
Catalytic Synthesis Routes: Metal-Catalyzed and Organocatalytic Methods
Catalysis has revolutionized the synthesis of 1,2,4-triazoles, offering milder reaction conditions and improved selectivity.
Metal-Catalyzed Synthesis:
Copper catalysts are widely employed in the synthesis of 1,2,4-triazoles. For example, a copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method benefits from readily available and inexpensive starting materials and the copper catalyst. organic-chemistry.org
Furthermore, the regioselectivity of the synthesis can be controlled by the choice of metal catalyst. For instance, in the reaction of aryl diazonium salts and isocyanides, a silver(I) catalyst selectively produces 1,3-disubstituted-1,2,4-triazoles, while a copper catalyst yields 1,5-disubstituted-1,2,4-triazoles. frontiersin.org
Organocatalytic Synthesis:
Organocatalysis offers a metal-free alternative for the synthesis of 1,2,4-triazoles. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a weak base to promote the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts, leading to the formation of 1,2,4-triazoles. frontiersin.org
Non-Conventional Activation Methods: Microwave-Assisted and Sonochemical Syntheses
Non-conventional energy sources like microwaves and ultrasound have been successfully applied to the synthesis of 1,2,4-triazoles, often leading to significantly reduced reaction times and improved yields.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. pnrjournal.com The synthesis of various 1,2,4-triazole derivatives has been achieved with high efficiency using this technique. For example, the cyclization of 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazides to form scispace.comresearchgate.netscielo.org.zatriazoles can be accomplished under microwave irradiation. nih.gov In some cases, microwave-assisted synthesis can be completed in a matter of minutes with impressive yields. nih.gov For instance, the reaction of formamide (B127407) and hydrazine to produce 1,2,4-triazoles can be achieved without a catalyst under microwave irradiation. organic-chemistry.org
Sonochemical Synthesis:
Ultrasound irradiation, or sonochemistry, provides an alternative energy source for chemical reactions. It has been shown to accelerate the synthesis of 1,4-disubstituted 1,2,3-triazoles via a three-component reaction in an aqueous medium. researchgate.net The use of ultrasound can dramatically decrease reaction times. researchgate.net
Sustainable Solvent Systems: Deep Eutectic Solvents in this compound Synthesis
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents. researchgate.net These solvents are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor. cabidigitallibrary.org
A novel DES has been synthesized using 1,2,4-triazole and n-octanol, which was then used to modify nickel ferrite (B1171679) nanoparticles. nih.gov This modified material showed enhanced efficiency in the extraction of triazole pesticides from water samples. nih.gov The use of DESs in the synthesis and application of 1,2,4-triazole derivatives represents a promising step towards more environmentally friendly chemical processes.
Regioselective and Stereoselective Synthetic Strategies for this compound Derivatives
The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of complex molecules with specific biological activities.
Regioselective Synthesis:
The regioselective synthesis of 1,2,4-triazole derivatives can often be achieved by carefully selecting the starting materials, catalysts, and reaction conditions. For example, the reaction of an arylacetylene with an azide (B81097) in hot water can lead to the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org In contrast, the reaction between a terminal aliphatic alkyne and an azide may produce a mixture of regioisomers. rsc.org
The choice of catalyst can also dictate the regiochemical outcome. As mentioned earlier, silver(I) and copper catalysts can direct the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively. frontiersin.org Furthermore, a cesium carbonate in DMSO system has been shown to facilitate the highly regioselective formation of 1,2,3-triazoles from β-carbonyl phosphonates and azides. acs.org
Stereoselective Synthesis:
While the synthesis of chiral 2,3-dihydro-1H-1,2,4-triazoles is less commonly reported, stereoselective strategies can be employed when chiral starting materials are used. For instance, the synthesis of 1,2,4-triazole-3-thione nucleosides has been achieved using E. coli purine (B94841) nucleoside phosphorylase as a catalyst, demonstrating the potential for enzymatic methods to achieve high stereoselectivity. nih.gov
Strategic Functionalization of the this compound Core for Diverse Architectures
The functionalization of the pre-formed 1,2,4-triazole ring is a powerful strategy for creating a diverse range of derivatives with tailored properties.
Various methods have been developed for the selective functionalization of the 1,2,4-triazole core. For instance, regioselective zincation or magnesiation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the introduction of various functional groups at specific positions on the triazole ring. acs.org
Furthermore, the synthesis of molecules containing two 1,2,4-triazole rings has gained significant attention. zsmu.edu.ua These bis-triazole structures can be synthesized through multi-step reaction sequences, often involving the initial formation of a 1,2,4-triazole-3-thione, followed by further reactions to introduce the second triazole ring. zsmu.edu.ua
The development of efficient methods for the gram-scale synthesis of substituted 1,2,4-triazole building blocks is also crucial for their application in drug discovery and materials science. nih.gov These building blocks, such as 1,2,4-triazole-3(5)-carboxylates, can be readily transformed into a variety of other functional groups, including amides, nitriles, and hydrazides. nih.gov
Mechanistic Investigations of this compound Formation Reactions
The formation of the this compound ring system is a cornerstone of various synthetic routes leading to fully aromatic 1,2,4-triazoles and related heterocyclic structures. Mechanistic studies, combining experimental evidence with computational analysis, have illuminated the intricate pathways governing these cyclization reactions. The predominant mechanisms involve pericyclic reactions, specifically 1,3-dipolar cycloadditions, as well as photochemical pathways that proceed through unique reactive intermediates.
A widely studied mechanism for the formation of substituted 1,2,4-triazoles proceeds via a dihydrotriazole (B8588859) intermediate. nih.gov This pathway involves the 1,3-dipolar cycloaddition of a nitrilimine species with a dipolarophile, such as an oxime. The reaction sequence can be initiated from hydrazonoyl chlorides, which, upon treatment with a base like triethylamine, generate the reactive nitrilimine 1,3-dipole. nih.gov This dipole then reacts with a dipolarophile. For instance, the reaction with an oxime forms an essential 1,3-dipolar cycloaddition dihydrotriazole intermediate. nih.gov A subsequent dehydroxylation condensation step yields the final, more stable, aromatic 1,2,4-triazole product. nih.gov
A general representation of this pathway is detailed below:
| Step | Reactants | Intermediate | Product | Mechanism Type |
| 1 | Hydrazonoyl hydrochloride, Triethylamine | Nitrilimine (1,3-dipole) | - | Elimination |
| 2 | Nitrilimine, Oxime (dipolarophile) | Dihydrotriazole | - | 1,3-Dipolar Cycloaddition |
| 3 | Dihydrotriazole | - | 1,3,5-Trisubstituted-1,2,4-triazole | Dehydroxylation Condensation |
Another method involves the reaction of amidrazones with carbonyl compounds. For example, various 4,5-dihydro-1H-1,2,4-triazoles can be synthesized from different amidrazones. nih.govfrontiersin.org Under microwave irradiation, the reaction of aminolazone with excess acetone (B3395972) readily produces 5,5-dimethyl-4,5-dihydro-1,1,2,4-triazole compounds, highlighting a direct route to the dihydro- an d -1,2,4-triazole core. nih.govfrontiersin.org
More unconventional mechanistic pathways have also been elucidated through photochemical methods. Research has shown the formation of 1,2,4-triazoles from acceptor-only diazoalkanes and azodicarboxylates. rsc.org The proposed mechanism involves the photoexcitation of the azodicarboxylate to form a triplet species. This high-energy intermediate undergoes an addition reaction with the diazoalkane. This is followed by the formation of an azomethine ylide intermediate, which then participates in a dipolar cycloaddition reaction with organic nitriles to afford the 1,2,4-triazole ring. rsc.org Computational and experimental studies have been crucial in supporting this proposed pathway and understanding the reaction's outcome. rsc.org
The key stages of this photochemical route are summarized in the following table:
| Step | Process | Key Intermediate(s) | Subsequent Reaction |
| 1 | Photoexcitation | Triplet Azodicarboxylate | Addition to Diazoalkane |
| 2 | Addition Reaction | - | Formation of Azomethine Ylide |
| 3 | Ylide Formation | Azomethine Ylide | Dipolar Cycloaddition with Nitrile |
| 4 | Cycloaddition | - | 1,2,4-Triazole Formation |
Furthermore, metal-free formal [3+2] cycloaddition reactions provide another avenue to the 1,2,4-triazole core. One such method involves the reaction of hydrazonoyl chlorides with N-Methylimidazole (NMI). isres.org The reaction is believed to initiate with a nucleophilic substitution of the hydrazonoyl chloride by NMI. This is followed by a cascade that includes two C-N bond cleavage events, ultimately resulting in the formation of the 1,3-disubstituted-1H-1,2,4-triazole ring. isres.org This transformation proceeds efficiently for a range of substrates, demonstrating robustness against steric and electronic factors. isres.org
These mechanistic investigations underscore the versatility of cycloaddition chemistry in the synthesis of dihydro-1,2,4-triazoles. The ability to generate reactive dipoles, such as nitrilimines and azomethine ylides, and trap them with suitable dipolarophiles remains a powerful and adaptable strategy for constructing this important heterocyclic scaffold.
Sophisticated Structural Elucidation and Characterization of 2,3 Dihydro 1h 1,2,4 Triazole Systems
Spectroscopic Methodologies for Comprehensive Structural Assignment
Spectroscopic methods provide a detailed view of the molecular framework, functional groups, and electronic properties of 2,3-dihydro-1H-1,2,4-triazole systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and conformational preferences of this compound derivatives. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR spectra of 3-amino-1,2,4-triazole derived Schiff bases, the azomethine proton (–N=CH–) typically appears as a sharp singlet in the region of δ 8.90–9.35 ppm in DMSO-d₆. nih.gov The chemical shift of this proton is sensitive to the electronic nature of substituents on the aromatic ring. nih.gov For the 1,2,4-triazole (B32235) ring itself, the C5-H proton signal's position and shape can be influenced by factors such as exchange rates, solution concentration, and the solvent used. nih.gov In some 1,4-disubstituted 1,2,3-triazole derivatives, the H5 proton of the triazole ring presents as a singlet between δ 8.00 and 8.75 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. In derivatives of 3-amino-1,2,4-triazole, the chemical shifts of the triazole ring carbons provide substantial support for the structural assignments made from ¹H NMR data. nih.gov For instance, in a series of indolyl-triazolo-thiadiazoles, the two triazole carbons were observed at approximately 150.20 ppm and 146.44 ppm, while a thiocarbonyl carbon in a precursor appeared at 167.08 ppm. mdpi.com
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. rsc.org These experiments reveal proton-proton and proton-carbon correlations, which are crucial for establishing the complete molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Dihydro-1,2,4-triazole Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazole derived Schiff base (azomethine H) | 8.90-9.35 (s) | - | nih.gov |
| 1,4-Disubstituted 1,2,3-triazole (H5) | 8.00-8.75 (s) | - | mdpi.com |
| Indolyl-triazolo-thiadiazole (triazole C) | - | 150.20, 146.44 | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (C=S) | - | 167.08 | mdpi.com |
| 1,4-Diphenyl-1H-1,2,3-triazole (triazole CH) | 8.20 (s) | 117.6 | rsc.org |
| 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole (triazole CH) | 9.34 (s) | 120.1 | rsc.org |
| 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole (triazole CH) | 8.11 (s) | 117.9 | rsc.org |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and analyzing the bonding characteristics within this compound systems.
In the FT-IR spectrum of 1,2,4-triazole, characteristic absorption peaks for aromatic C-H vibrations are observed around 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching vibration gives rise to a peak at approximately 3126 cm⁻¹. researchgate.net For 3-mercapto-1,2,4-triazole, a detailed assignment of vibrational modes has been performed using normal coordinate calculations, assuming Cₛ point group symmetry. nih.gov
In derivatives, the vibrational frequencies can shift based on substitution patterns. For example, in 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to the N-H stretching of the amino group, while C=C stretching vibrations of the aromatic domains appear around 1531 and 1472 cm⁻¹. researchgate.net The endocyclic N=N stretching is observed near 1595 cm⁻¹. researchgate.net The presence of a thione group (C=S) in 1,2,4-triazoline-3-thione derivatives is supported by IR and ¹H-NMR data, indicating that the thione form is the predominant tautomer in both solid and solution states. jrespharm.com
Raman spectroscopy provides complementary information to IR spectroscopy. For 1,2,4-triazole, both far-infrared and Raman spectra have been used to study lattice vibrations, with assignments of translatory and rotatory modes aided by isotopic shift factors. rsc.org Surface-enhanced Raman spectroscopy (SERS) has been employed to study the electrosorption of 1,2,3-triazole on gold electrodes, with vibrational wavenumbers calculated using density functional theory (DFT) to aid in the assignment of the observed spectra. researchgate.net
Table 2: Key Vibrational Frequencies (cm⁻¹) for 1,2,4-Triazole and its Derivatives
| Vibration | 1,2,4-Triazole | 3-Amino-1,2,4-triazole | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3097, 3032 | 3083, 3054 | researchgate.net |
| N-H Stretch (ring) | 3126 | - | researchgate.net |
| N-H Stretch (amino) | - | 3211 | researchgate.net |
| C=C Stretch (aromatic) | 1529, 1483 | 1531, 1472 | researchgate.net |
| N=N Stretch | 1543 | 1595 | researchgate.net |
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives, thereby confirming their molecular formulas.
The fragmentation patterns of 1,2,4-triazole derivatives have been investigated to understand their structural characteristics. researchgate.net For Schiff bases derived from 3-amino-1,2,4-triazole, the mass spectral data serves to confirm the proposed structures. nih.gov A common observation is the presence of an M-1 peak as the base peak, indicating the facile loss of a hydrogen radical. nih.gov The fragmentation of the unsubstituted parent Schiff base often provides a general scheme for the fragmentation of related substituted compounds. nih.gov
In the mass spectra of some 3,4,5-trisubstituted-1,2,4-triazoles, the molecular ion peaks are readily observed, confirming their molecular weights. jrespharm.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to definitively determine the elemental composition of the molecule and its fragments. For example, the structure of a metronidazole (B1676534) derivative containing a 1H-1,2,3-triazole moiety was confirmed by HRMS data showing the (M+H)⁺ ion. nih.gov
The fragmentation of 1,2,4-triazole itself has been studied, with common fragmentation pathways identified. researchgate.net For instance, glucopyranosyl derivatives of 1,2,4-triazole show common fragment ions at m/z 331, 127, and 109, while amino derivatives often exhibit a fragment at m/z 60. researchgate.net
UV-Vis spectroscopy is a valuable tool for investigating the electronic structure and tautomeric equilibria of this compound systems. The absorption maxima (λ_max) in the UV-Vis spectrum correspond to electronic transitions within the molecule.
The UV spectra of 1,2,4-triazoline-3-thione derivatives have been used to study their tautomeric forms. jrespharm.com By examining the spectra in different solvents of varying polarity, it's possible to infer the predominant tautomer. For example, the similarity of the UV spectrum of 4-ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in nonpolar cyclohexane (B81311) to its spectra in other more polar solvents suggests that the thione form is stable across these environments. jrespharm.com The absorption band around 280 nm in ethanolic solutions of such compounds is often attributed to the thiocarbonyl group. jrespharm.com
For some 1,2,4-triazole derivatives, the position of substituents can significantly impact the tautomeric equilibrium, which can be probed by UV-Vis spectroscopy in conjunction with theoretical calculations. nih.gov The experimental spectra can be compared with simulated spectra for different possible tautomers to determine the most likely structure in solution. nih.gov In some cases, the tautomeric equilibrium is influenced by the formation of intramolecular hydrogen bonds or the extent of conjugation in the molecule. nih.gov
The UV absorption spectra of various 1,2,4-triazoles have been systematically studied to understand the electronic transitions. rsc.org These studies provide fundamental data on the electronic properties of the triazole ring system.
X-ray Crystallography and Diffraction Studies for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of molecules in the solid state, offering detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound derivatives, including the conformation of the ring and the spatial arrangement of its substituents.
For example, the crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione confirmed that the molecule exists as the thione tautomer in the solid state. researchgate.net The five-membered triazole ring was found to be planar, forming a dihedral angle of 82.70(5)° with the attached chlorophenyl ring. researchgate.net In another case, the crystal structure of a 4-methyl-1,2,4-triazole-thione derivative revealed a monoclinic crystal system with the space group P2₁/n, and confirmed the presence of the thione tautomer. researchgate.net The molecules in the crystal lattice were joined by N-H···N hydrogen bonds. researchgate.net
The synthesis of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles has been confirmed by single-crystal X-ray analysis, which provided detailed information about the crystal system, space group, and unit cell parameters. mdpi.comjyu.fi For instance, one such derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com Hirshfeld surface analysis is often used in conjunction with crystallographic data to analyze intermolecular contacts. mdpi.com
In a study of 1,2,3-triazole and chiral Schiff base hybrids, single-crystal X-ray analysis of one derivative revealed a triclinic space group Pī. nih.gov Such analyses provide precise bond lengths and angles, which are crucial for understanding the molecule's geometry.
Table 3: Selected Crystallographic Data for Substituted Dihydro-1,2,4-triazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | - | - | Planar triazole ring, thione tautomer confirmed | researchgate.net |
| 4-Methyl-1,2,4-triazole-thione | Monoclinic | P2₁/n | Thione tautomer, N-H···N hydrogen bonds | researchgate.net |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings | mdpi.com |
| 1,2,3-Triazole and chiral Schiff base hybrid | Triclinic | Pī | - | nih.gov |
Powder X-ray Diffraction for Polymorphism and Solid-State Structural Analysis
Powder X-ray Diffraction (PXRD) is an indispensable technique for the solid-state characterization of this compound systems and their derivatives. It provides crucial information on the crystalline nature of a sample, enabling the identification of different polymorphic forms and the detailed analysis of its crystal structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties.
The investigation of polymorphism often involves a combination of experimental and computational methods. For instance, in the development of antiviral agents, different anhydrous polymorphs can be discovered and distinguished using a suite of techniques where PXRD plays a pivotal role. nih.gov By comparing the diffraction patterns of different batches of a substance, scientists can identify unique peak positions and intensities that correspond to different crystal lattices, thereby confirming the presence of polymorphs. nih.gov These experimental PXRD patterns are often complemented by single-crystal X-ray diffraction, which can provide the definitive atomic arrangement, and computational crystal structure prediction to understand the thermodynamic relationship between the forms. nih.gov
Detailed solid-state structural analysis is achieved by refining the crystal structure from PXRD data. For example, the crystal structure of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one was determined to be monoclinic with the space group P2₁/c. researchgate.net Similarly, a hydrate (B1144303) of 3,5-diamino-1,2,4-triazole (DATA) was found to crystallize in the P2₁/c space group, with the water molecules forming a three-dimensional network within the crystal structure. nih.gov Such detailed analyses provide precise unit cell dimensions, bond lengths, and angles, which are fundamental to understanding the material's properties.
The power of PXRD is also evident in monitoring solid-state transformations. For example, comparing the PXRD pattern of a freshly prepared 1,2,4-triazole derivative hydrate with the pattern of the same compound after thermal treatment can reveal changes in the crystal structure, such as the loss of water molecules, leading to a different crystalline phase. researchgate.net Furthermore, Hirshfeld surface analysis, which is derived from the crystal structure data, can be employed to investigate and quantify intermolecular interactions within the crystal packing, such as N-H···N and N-H···S hydrogen bonds, which are crucial for the stability of the supramolecular architecture. mdpi.com
Below is a table summarizing crystallographic data for derivatives of the 1,2,4-triazole system obtained through X-ray diffraction studies.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref |
| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C₁₁H₉N₃O | Monoclinic | P2₁/c | a = 7.8975(2) Å, b = 11.6546(4) Å, c = 11.0648(3) Å, β = 105.212(2)° | researchgate.net |
| 3,5-diamino-1,2,4-triazole monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | - | nih.gov |
| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | - | Triclinic | P-1 | a = 5.9308(2) Å, b = 11.1993(5) Å, c = 14.5320(6) Å, α = 96.062(3)°, β = 93.300(3)°, γ = 103.111(3)° | mdpi.com |
Advanced Microscopic Techniques for Supra-molecular Assembly Characterization
While diffraction techniques provide atomic-level detail of crystal structures, advanced microscopic techniques are essential for characterizing the larger-scale morphology and supramolecular assemblies of this compound systems. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer direct visualization of the material's surface topography, particle size, and shape, which are critical for understanding how individual molecules organize into larger, functional architectures.
In the study of 1,2,4-triazole derivatives, SEM has been utilized to examine the geometric shapes and surface features of synthesized complexes. researchgate.net This analysis can reveal morphologies such as crystalline needles, plates, or amorphous aggregates, providing insight into the crystallization process and the factors that influence it. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition analysis, confirming the presence and distribution of expected elements within the sample and verifying its purity. researchgate.net
The supramolecular structure of these compounds is often governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comnih.gov Hirshfeld surface analysis, derived from X-ray crystallography data, is a powerful computational tool used to visualize and quantify these intermolecular contacts that drive the formation of supramolecular assemblies. mdpi.com For instance, in a fused triazolo-thiadiazole system containing an indole scaffold, Hirshfeld analysis revealed the dominance of N…H (20.3%), C…C (9.4%), S…H (5.4%), and S…C (4.3%) interactions in the crystal packing. mdpi.com In another study of a triazolopyridazinoindole derivative, H…H (39.6%), H…C (22.0%), N…H (12.8%), and Br…H (13.2%) contacts were found to be the most dominant interactions. mdpi.com
This quantitative analysis of intermolecular forces helps to explain the observed crystal packing and the resulting morphology visualized by microscopy. The synergy between microscopic imaging and computational analysis of interaction surfaces provides a comprehensive understanding of the supramolecular architecture of 1,2,4-triazole-based materials.
The table below summarizes the key intermolecular contacts and their percentage contributions to the crystal packing of some 1,2,4-triazole derivatives, as determined by Hirshfeld surface analysis.
| Compound | Dominant Intermolecular Contacts | Percentage Contribution | Ref |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netnih.govnih.govtriazolo [3,4-b] researchgate.netresearchgate.netnih.govthiadiazole | N…H, C…C, S…H, S…C | 20.3%, 9.4%, 5.4%, 4.3% | mdpi.com |
| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | H…H, H…C, N…H, Br…H | 39.6%, 22.0%, 12.8%, 13.2% | mdpi.com |
| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | H…H, C…H, N…H, S…H | 34.9-37.4%, 20.5-24.0%, 12.2-13.6%, 14.0-15.8% | mdpi.com |
Computational and Theoretical Chemistry of 2,3 Dihydro 1h 1,2,4 Triazole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-dihydro-1H-1,2,4-triazole derivatives. DFT and ab initio methods are widely used to model their electronic structure, offering precise information about molecular orbitals, charge distribution, and reactivity, which complements experimental findings. isres.orgresearchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and stability of a molecule. ajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comresearchgate.net
Computational studies on various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using DFT methods, such as B3LYP, have calculated these energy values to predict molecular behavior. epstem.netepstem.netepstem.net For instance, analysis of one derivative showed the HOMO localized on the 3-(phenylammonio) and triazole moieties, with the LUMO on the 1,4-(diphenyl) group, indicating a potential for efficient intramolecular charge transfer upon electronic transition. sapub.org This charge transfer is a crucial aspect of the molecule's electronic properties. isres.org
Calculations also provide precise geometric parameters, such as bond lengths and angles. epstem.netderpharmachemica.com Theoretical bond lengths for derivatives like 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate (B1238496) have been shown to be in excellent agreement with experimental data, validating the computational models used. epstem.net
Table 1: Calculated Frontier Orbital Energies for Selected 4,5-dihydro-1H-1,2,4-triazole Derivatives
| Compound Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-(p-Chlorobenzyl)-4-(3,4-dihydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | B3LYP/6-31G(d,p) | -5.83 | -1.89 | 3.94 | epstem.net |
| 1-Acetyl-3-(p-chlorobenzyl)-4-(3,4-dihydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | B3LYP/6-31G(d,p) | -6.11 | -2.12 | 3.99 | epstem.net |
| 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B3LYP/6-311G(d,p) | -8.60 | -4.23 | 4.37 | dergipark.org.tr |
| 2-(3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate | B3LYP/6-311G(2d,p) | -6.22 | -1.80 | 4.42 | epstem.net |
Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in triazole chemistry, significantly influencing the molecule's properties and reactivity. researchgate.netnajah.edu Computational methods are essential for investigating the relative stabilities of different tautomers, such as the thione-thiol forms prevalent in many dihydro-1,2,4-triazole derivatives. researchgate.netmdpi.com
Theoretical studies on compounds like 4-benzyl-5-(thiophene-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown that the thione form is significantly more stable than the thiol form in both gas and solution phases. researchgate.net Similarly, DFT calculations for Schiff bases derived from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione confirmed that the thione tautomer is energetically favored over the thiol form by approximately 13-14 kcal/mol. mdpi.com Kinetic studies on the isomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, using DFT and CBS-QB3 methods, have further elucidated the energy profiles and reaction rates of tautomeric conversions. jcchems.com
Aromaticity is a key factor contributing to the stability of the triazole ring. researchgate.net Computational analyses, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromatic character of the ring in different tautomeric forms, helping to explain their relative stabilities. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net
For various dihydro-1,2,4-triazole derivatives, MEP analyses have been performed to identify reactive sites. isres.orgderpharmachemica.comepstem.net In a study of 3-amino-1,2,4-triazole, the MEP map showed negative regions concentrated around the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic interaction. dergipark.org.tr These theoretical predictions of reactive centers are invaluable for understanding intermolecular interactions and rationalizing reaction mechanisms. nih.gov
In addition to MEP maps, Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule, offering further insight into its electronic structure. researchgate.netepstem.net
Table 2: Calculated Mulliken Charges for Selected Atoms of 3-p-Chlorobenzyl-4-(3,4-dihydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one
| Atom | Charge (B3LYP/6-31G(d,p)) | Charge (HF/6-31G(d,p)) | Reference |
|---|---|---|---|
| C2 | 0.438 | 0.613 | epstem.net |
| N6 | -0.552 | -0.742 | epstem.net |
| N7 | -0.297 | -0.347 | epstem.net |
| C8 | 0.289 | 0.435 | epstem.net |
| O9 | -0.457 | -0.621 | epstem.net |
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces, identification of transition states, and validation of proposed reaction pathways. scispace.comnih.gov For the synthesis of 1,2,4-triazoles and their derivatives, DFT calculations have been employed to understand complex reaction cascades.
For example, combined NMR and DFT studies have been used to unravel the mechanistic details of the formation of 1,2,4-triazolinium salts. nih.gov These studies helped to distinguish between different possible pathways and explain the formation of complex product mixtures by comparing the thermodynamic stabilities of key intermediates. nih.gov Similarly, computational investigations have supported the proposed mechanism for the photochemical synthesis of 1,2,4-triazoles, which involves the reaction of triplet intermediates with diazoalkanes followed by a cycloaddition. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. MD is particularly useful for analyzing the conformational flexibility of the dihydro-1,2,4-triazole scaffold and its derivatives and for studying their intermolecular interactions with other molecules, such as solvents or biological macromolecules. acs.orgbohrium.com
MD simulations have been instrumental in assessing the stability of complexes formed between 1,2,4-triazole (B32235) derivatives and protein targets. bohrium.comarabjchem.orgpensoft.net For instance, a 100 ns MD simulation was used to confirm the stability of a newly designed 4-amino-1,2,4-triazole (B31798) inhibitor within the active site of the α-glucosidase enzyme. arabjchem.org Such simulations analyze parameters like root-mean-square deviation (RMSD) to evaluate the stability of the ligand's binding pose and map key intermolecular interactions, such as hydrogen bonds, that are crucial for binding affinity. pensoft.net Conformational analysis through potential energy surface scans can also identify the most stable conformers of these molecules. dergipark.org.trresearchgate.net
Predictive Modeling for Novel this compound Derivatives and their Properties
A significant application of computational chemistry is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast the properties of novel compounds before they are synthesized. kashanu.ac.irphyschemres.org This in silico approach accelerates the discovery of new molecules with desired biological activities by focusing experimental efforts on the most promising candidates. researchgate.netnih.gov
QSAR studies on 1,2,4-triazole derivatives have successfully created models that correlate calculated molecular descriptors (e.g., electronic, topological, constitutional) with specific biological activities, such as antifungal, antimicrobial, and anticancer effects. kashanu.ac.irphyschemres.orgnih.govrsc.org For example, a QSAR model was developed to predict the α-glucosidase inhibitory activity of 1,2,4-triazolone derivatives, which is important for designing new antidiabetic drugs. researchgate.netrsc.org These models are validated statistically to ensure their predictive power. physchemres.orgnih.gov Beyond QSAR, computational tools like SwissADME are used to predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and drug-likeness, further guiding the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.
Research Findings on this compound in Advanced Chemical Systems Remain Limited
The existing body of scientific literature focuses heavily on the aromatic 1,2,4-triazole ring system, which serves as a versatile building block in the design of ligands, the construction of metal-organic frameworks (MOFs), and the development of novel polymers. The unique electronic properties and coordination capabilities of the aromatic triazole ring make it a subject of significant interest in materials science and catalysis.
However, detailed investigations into the specific applications of This compound , where the double bond between the nitrogen atoms at positions 1 and 2 is saturated, are not prominently featured in the available research. Consequently, a detailed article structured around its use in advanced chemical systems, as per the requested outline, cannot be generated at this time due to the scarcity of specific data. Further research into this particular dihydro- derivative is needed to elucidate its potential roles in coordination chemistry, polymer science, and the development of functional materials.
Applications of 2,3 Dihydro 1h 1,2,4 Triazole in Advanced Chemical Systems
2,3-dihydro-1H-1,2,4-triazole in Organocatalysis and Non-Metal Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. While triazole derivatives are frequently the targets of organocatalytic synthesis, the application of the this compound scaffold as a catalyst is a less explored field. The research landscape is dominated by methods to construct the triazole core itself using non-metal catalysts.
For instance, organocatalytic [3+2] cycloaddition reactions are commonly employed to produce highly functionalized 1,2,3-triazoles. researchgate.netacs.org These reactions often utilize amine catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to mediate the reaction between activated carbonyl compounds and azides. acs.org Similarly, the synthesis of 1,2,4-triazoles can be achieved through non-metal-mediated processes, such as the reaction of hydrazones with aliphatic amines under oxidative conditions using iodine as the catalyst.
The potential of the this compound core to act as an organocatalyst would likely stem from its hydrogen-bonding capabilities. The N-H groups within the ring could act as hydrogen-bond donors to activate electrophiles, a common strategy in organocatalysis. However, specific research demonstrating this application for this compound remains limited. The focus has largely been on the synthesis of various triazole isomers, including dihydro-1,2,4-triazole derivatives from precursors like amide hydrazones, rather than on their catalytic activity. frontiersin.orgnih.gov
Table 1: Examples of Organocatalytic and Non-Metal Catalyzed Synthesis of Triazole Rings This table showcases methods to produce triazole rings, which are often the subject of catalysis, rather than acting as catalysts themselves.
| Product Type | Catalytic Method | Precursors | Catalyst | Reference |
| 1,4,5-Trisubstituted-1,2,3-triazoles | Organocatalytic [3+2] Cycloaddition | 2,4-Diketonesters and azides | DBU or TMG | researchgate.netacs.org |
| 1,4-Disubstituted-1,2,3-triazoles | Non-metal-mediated three-component reaction | Aniline, aromatic ketone, and 4-methylbenzenesulfonohydrazide | None (reagent-mediated) | nih.gov |
| 4,5-Dihydro-1H-1,2,4-triazoles | Cyclization | Amidrazones and acetone (B3395972) | Microwave irradiation | nih.gov |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Oxidative C-H functionalization | Hydrazones and aliphatic amines | Iodine | frontiersin.org |
Supramolecular Chemistry and Self-Assembly Processes Involving this compound
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The this compound scaffold is an excellent candidate for forming such assemblies due to its inherent ability to participate in extensive hydrogen bonding. The ring possesses multiple hydrogen bond donor sites (the N-H protons) and hydrogen bond acceptor sites (the nitrogen atoms with lone pairs of electrons). nih.gov
While specific studies detailing the self-assembly of the parent this compound are not widely documented, the behavior of related triazole systems provides significant insight into its potential. The aromatic 1,2,3-triazole ring, for example, is a well-established building block in supramolecular chemistry. nih.gov Its C-H bond can act as a hydrogen bond donor, a feature that has been exploited to construct complex anion-templated structures, foldamers, and polymers. nih.govdeepdyve.com
Theoretical and experimental studies on other triazole derivatives confirm their robust hydrogen-bonding capabilities. Ab-initio molecular dynamics simulations of 1,2,3-triazole have detailed the preferred hydrogen bonding pathways that facilitate proton conduction. nih.gov Furthermore, studies on 4H-1,2,4-triazole-3,5-diamine have characterized its hydrogen-bonding interactions with solvents like DMSO and water, demonstrating that the nitrogen atoms act as acceptors while N-H protons act as donors to form stable complexes. mjcce.org.mk
Given these precedents, the this compound molecule is expected to form robust hydrogen-bonded networks. These networks could manifest as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures, depending on the substitution pattern and the surrounding chemical environment (e.g., solvent, presence of guest molecules). The combination of multiple donor and acceptor sites within a single, relatively rigid heterocyclic ring makes it a promising, albeit currently underutilized, synthon for the design of novel supramolecular materials. Research into related fused heterocyclic systems, such as nih.govCurrent time information in Bangalore, IN.thiazolo[3,2-b] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazolium salts, also highlights the importance of hydrogen bonding and other non-covalent interactions in defining the structure and potential applications of triazole-containing compounds. mdpi.com
Table 2: Hydrogen Bonding Capabilities of Triazole Systems
| Triazole System | Key Structural Feature | Type of Interaction Studied | Significance in Supramolecular Chemistry | Reference |
| Aromatic 1,2,3-Triazole | Polarized C5-H bond | C-H···Anion Hydrogen Bonding | Construction of anion-templated foldamers and interlocked structures. | nih.govrsc.org |
| Aromatic 1,2,3-Triazole | N-H and N lone pairs | Intermolecular Hydrogen Bonding | Formation of proton-conducting networks in solid phases. | nih.gov |
| 4H-1,2,4-Triazole-3,5-diamine | N-H and N lone pairs | Hydrogen bonding with solvents (DMSO, water) | Forms stable complexes, indicating potential for creating ordered solution-state structures. | mjcce.org.mk |
| This compound | Multiple N-H donor sites and N acceptor sites | (Inferred) | High potential for forming extensive and robust hydrogen-bonded self-assembled structures. | N/A |
Future Directions and Emerging Research Trends in 2,3 Dihydro 1h 1,2,4 Triazole Chemistry
Exploration of Unconventional Synthetic Routes and Derivatization Opportunities
The development of novel and efficient synthetic methodologies is paramount to advancing the study of 2,3-dihydro-1H-1,2,4-triazoles. While classical synthetic approaches have been well-established, the focus is now shifting towards more unconventional and sustainable strategies.
Recent research has highlighted the utility of multicomponent reactions (MCRs) in the one-pot synthesis of highly substituted 1,2,4-triazole (B32235) derivatives. These methods offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. For instance, a novel one-pot, three-component reaction has been developed for the synthesis of fully substituted 1,2,3-triazoles, which could potentially be adapted for 1,2,4-triazole synthesis. acs.org Another innovative approach involves the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts, providing a practical route to variously substituted 1,2,4-triazoles under mild conditions. isres.org The use of electrochemical methods is also gaining traction, offering a facile and environmentally friendly pathway to 1-aryl and 1,5-disubstituted 1,2,4-triazoles. isres.org
Beyond the synthesis of the core ring, the derivatization of the 2,3-dihydro-1H-1,2,4-triazole scaffold is a key area of exploration. The introduction of diverse functional groups at various positions on the ring allows for the fine-tuning of the molecule's properties for specific applications. For example, the synthesis of 4,5-disubstituted 1,2,4-triazoles through the intramolecular cyclization of thiosemicarbazides has been reported, opening up avenues for creating pharmacologically active compounds and versatile ligands for coordination chemistry. dergipark.org.tr The synthesis of N-bridged heterocyclic systems derived from 1,2,4-triazole is another promising area, as these fused systems often exhibit enhanced biological activities. researchgate.net
| Synthetic Approach | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High atom economy, reduced waste, operational simplicity. |
| [3+2] Cycloaddition | A chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | High regioselectivity, mild reaction conditions. |
| Electrochemical Synthesis | The use of electricity to drive chemical reactions. | Environmentally friendly, facile. |
| Intramolecular Cyclization | The formation of a cyclic molecule from a single starting material containing two reactive functional groups. | Access to specifically substituted derivatives. |
Novel Functional Material Design and Applications Development
The unique structural and electronic properties of the this compound ring make it a promising building block for the design of novel functional materials. Researchers are actively exploring its potential in various fields, from materials science to optoelectronics.
The ability of 1,2,4-triazoles to act as versatile ligands for metal coordination is a significant area of interest. isres.org These coordination complexes can exhibit a range of interesting properties, including catalytic activity, and potential applications in data storage and sensing. The development of new polymers incorporating the 1,2,4-triazole moiety is another exciting avenue. ontosight.ai These polymers could possess enhanced thermal stability, specific optical properties, or unique recognition capabilities.
Furthermore, the photophysical properties of 1,2,4-triazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netacademindex.com The inherent fluorescence of some 4,5-dihydro-1H-1,2,4-triazoles, with emission in the blue or yellow-green region of the spectrum, makes them attractive candidates for these applications. researchgate.net The design of hybrid materials, such as those combining 1,2,4-triazoles with other functional moieties like pyrazoles or thiazoles, is also a growing trend, leading to materials with synergistic or entirely new properties. nih.govnih.gov
| Application Area | Description | Potential Impact |
| Coordination Chemistry | Use of 1,2,4-triazoles as ligands to form metal complexes. | Development of new catalysts, sensors, and magnetic materials. |
| Polymer Science | Incorporation of the 1,2,4-triazole ring into polymer backbones or as pendant groups. | Creation of polymers with enhanced thermal, optical, and recognition properties. |
| Optoelectronics | Utilization of the photophysical properties of 1,2,4-triazole derivatives. | Development of new materials for OLEDs and fluorescent sensors. |
| Hybrid Materials | Combination of 1,2,4-triazole with other functional heterocyclic systems. | Generation of materials with novel and synergistic properties. |
Advancements in Hybrid Experimental and Theoretical Methodologies for Characterization
A comprehensive understanding of the structure-property relationships of this compound derivatives is crucial for their rational design and application. The integration of advanced experimental techniques with theoretical calculations provides a powerful toolkit for their in-depth characterization.
Experimental methods such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for elucidating the precise molecular structure and conformation of these compounds. bohrium.comresearchgate.netscispace.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about their thermal stability. bohrium.com
In parallel, theoretical methodologies, particularly Density Functional Theory (DFT) calculations, have become an integral part of the characterization process. dergipark.org.trnih.gov DFT can be used to optimize molecular geometries, predict spectroscopic properties (such as IR and NMR spectra), and calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. dergipark.org.tr The combination of experimental and theoretical approaches allows for a more complete and accurate understanding of the molecular and electronic structure of this compound derivatives. This synergy is particularly valuable for studying dynamic processes like tautomerism, which can be challenging to characterize by experimental methods alone. ncl.res.in
| Methodology | Application in this compound Research |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular structure. |
| NMR Spectroscopy | Elucidation of the connectivity and conformation of atoms in solution. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. |
| Density Functional Theory (DFT) | Prediction of molecular geometry, spectroscopic properties, and electronic structure. |
| Thermal Analysis (TGA/DSC) | Assessment of the thermal stability and phase transitions of the compounds. |
Interdisciplinary Research Synergies and Unexplored Chemical Transformations
The future of this compound chemistry lies in fostering interdisciplinary collaborations and exploring uncharted chemical territory. The inherent versatility of the triazole ring system makes it an attractive scaffold for researchers across various scientific disciplines.
Synergies between synthetic organic chemistry, medicinal chemistry, and materials science are particularly promising. The development of new synthetic routes can provide medicinal chemists with a wider array of compounds to screen for biological activity. researchgate.netresearchgate.net Conversely, insights from biological studies can guide the design of new functional materials with specific recognition or responsive properties. The exploration of 1,2,4-triazole derivatives in agrochemicals and as corrosion inhibitors also represents significant areas of interdisciplinary research. researchgate.netnih.gov
Furthermore, there remains a vast landscape of unexplored chemical transformations involving the this compound ring. Investigating its reactivity towards a broader range of reagents and reaction conditions could lead to the discovery of novel and unexpected chemical pathways. For example, exploring its role in "click chemistry" or its potential as a precursor for more complex heterocyclic systems could unlock new synthetic possibilities. acs.orgfrontiersin.org The study of proton-induced electrophilic cyclization of triazole thioethers to form condensed thiazolo[3,2-b] isres.orgontosight.ainih.govtriazol-7-ium cations is an example of such an innovative transformation. bohrium.com As researchers continue to probe the fundamental reactivity of this versatile heterocycle, the discovery of new and valuable chemical transformations is inevitable.
Q & A
Q. What are the standard protocols for synthesizing 2,3-dihydro-1H-1,2,4-triazole derivatives?
A common method involves refluxing hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours), followed by distillation under reduced pressure, cooling, and crystallization with water-ethanol mixtures. This yields derivatives such as 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with moderate yields (~65%) and defined melting points (141–143°C) . Characterization typically employs IR, ¹H-NMR, mass spectrometry, and elemental analysis .
Q. What safety precautions are critical when handling 3-amino-1H-1,2,4-triazole?
Key precautions include:
- Personal protective equipment (PPE): Gloves, chemical safety goggles, and dust masks (JIS T 8151/8147 standards) .
- Ventilation: Use local exhaust systems to avoid inhaling dust or vapors .
- Environmental controls: Prevent release into waterways due to acute/chronic aquatic toxicity (H411/H401) .
- Disposal: Dispose via approved waste facilities and decontaminate equipment .
Q. How are 1,2,4-triazole derivatives characterized for structural confirmation?
Spectroscopic techniques are standard:
- IR spectroscopy identifies functional groups (e.g., NH/OH stretches).
- ¹H-NMR resolves proton environments (e.g., aromatic vs. alkyl protons).
- Mass spectrometry confirms molecular weight and fragmentation patterns.
- X-ray crystallography (for stable derivatives) provides precise bond lengths/angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Variables to optimize include:
- Solvent choice: Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency .
- Reaction time: Prolonged reflux (e.g., 18 hours) ensures complete ring closure .
- Catalysts: Acidic or basic catalysts (e.g., HCl, K₂CO₃) may accelerate intermediate formation.
- Purification: Gradient recrystallization (water-ethanol) improves purity . Yield improvements are often empirical, requiring iterative adjustments.
Q. What are the implications of tautomerism in 3-amino-1,2,4-triazole derivatives for biological activity?
Tautomeric forms (e.g., 3-amino-1H-1,2,4-triazole vs. 3-amino-4H-1,2,4-triazole) influence hydrogen-bonding capacity and molecular geometry, affecting interactions with biological targets like enzymes. Theoretical studies indicate the 1H-tautomer is most stable, but solvent polarity and pH can shift equilibrium . This variability complicates structure-activity relationship (SAR) studies and requires computational modeling (e.g., DFT) to predict dominant forms .
Q. How do structural modifications (e.g., halogenation) alter the pharmacological profile of triazole derivatives?
- Halogenation (Cl, Br): Enhances lipophilicity and antimicrobial activity. For example, 5-bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole shows improved bacterial/fungal inhibition compared to non-halogenated analogs .
- Thione substitution (-SH): Increases metal-chelating ability, relevant for enzyme inhibition (e.g., urease) .
- Cyclopropyl groups: Improve steric bulk, enhancing selectivity for targets like thyroid receptors .
Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?
Discrepancies often arise from:
- Assay variability: Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Solubility factors: Poor aqueous solubility may understate in vitro activity. Use co-solvents (DMSO ≤1%) or prodrug strategies .
- Metabolic stability: Hepatic degradation (noted in H372/H373 warnings) can reduce efficacy in vivo vs. in vitro . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell).
Methodological Considerations
Q. How are computational tools applied to predict triazole derivative reactivity and stability?
- Density Functional Theory (DFT): Models tautomer stability and reaction pathways (e.g., cyclization energy barriers) .
- Molecular docking: Screens derivatives against target proteins (e.g., CYP51 in fungi) to prioritize synthesis .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What experimental designs mitigate risks in scaling up triazole synthesis?
- Process safety: Avoid exothermic reactions by gradual reagent addition and temperature monitoring .
- Waste management: Neutralize acidic/byproduct streams before disposal to comply with H411 regulations .
- Batch reproducibility: Standardize solvent purity and drying steps (e.g., molecular sieves for DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
